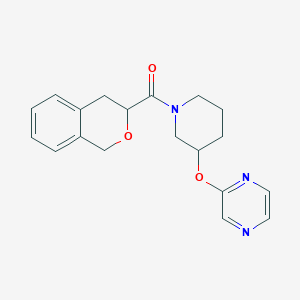
2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide is not fully understood. However, it has been proposed that the compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also modulate the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to modulate the expression of certain genes involved in these processes. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide in lab experiments is its high purity and yield. This makes it easier to work with and ensures accurate results. Additionally, the compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
One limitation of using this compound in lab experiments is its potential toxicity. It is important to use proper safety measures when handling this compound. Additionally, the mechanism of action of the compound is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide. One direction is to further investigate its mechanism of action and identify specific targets for its anti-inflammatory and anti-cancer properties. Another direction is to explore its potential as a therapeutic agent for other diseases, such as autoimmune disorders.
Additionally, research could be conducted to optimize the synthesis method for higher yield and purity of the compound. This would make it easier to work with and could lead to more accurate results in lab experiments.
Conclusion:
This compound is a promising compound with potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties, and its mechanism of action is still being investigated. While there are limitations to its use in lab experiments, further research could lead to new insights and potential therapeutic applications for this compound.
Synthesemethoden
The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide involves the reaction of 1-benzyl-1H-indole-3-thiol with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to obtain the final product. This method has been optimized for high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties. In one study, the compound was found to inhibit the growth of breast cancer cells by inducing apoptosis. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2OS/c25-20-12-10-18(11-13-20)14-26-24(28)17-29-23-16-27(15-19-6-2-1-3-7-19)22-9-5-4-8-21(22)23/h1-13,16H,14-15,17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVPPVHLHHPLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
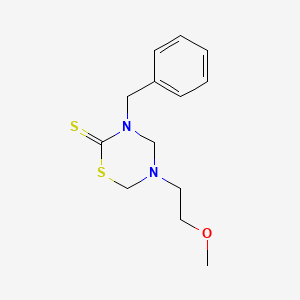
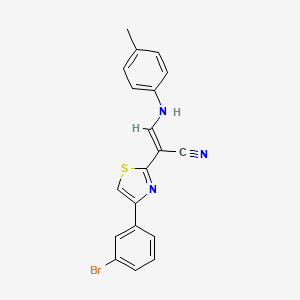
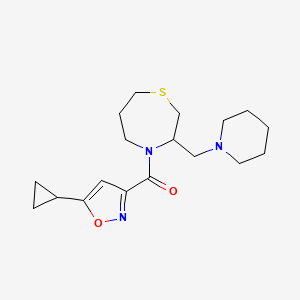

![2-[(3,4-dichlorobenzyl)sulfanyl]-N-methyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2571686.png)
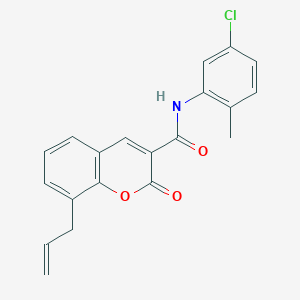
![4-{1-[(3-Chloropyridin-2-yl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one](/img/structure/B2571688.png)
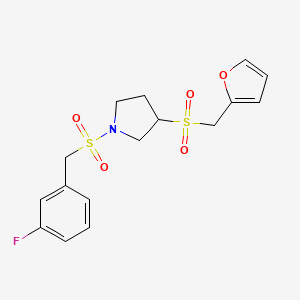


![1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2571697.png)

